pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pentyl group attached to the nitrogen atom of the pyrazole ring, with a propan-2-yl substituent at the 1-position and a methyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation of the pyrazole ring using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Attachment of the Pentyl Group: The pentyl group can be attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using pentyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Propan-2-yl)-1H-pyrazol-5-ylamine: Lacks the pentyl group, making it less hydrophobic.
Pentylpyrazole: Lacks the propan-2-yl group, affecting its steric and electronic properties.
1-Methyl-1H-pyrazole: Lacks both the pentyl and propan-2-yl groups, resulting in different reactivity and biological activity.
Uniqueness
Pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the pentyl and propan-2-yl groups enhances its hydrophobicity and steric bulk, potentially leading to unique interactions with molecular targets.
Properties
CAS No. |
1856085-87-4 |
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Molecular Formula |
C12H23N3 |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(2-propan-2-ylpyrazol-3-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-8-13-10-12-7-9-14-15(12)11(2)3/h7,9,11,13H,4-6,8,10H2,1-3H3 |
InChI Key |
OBCVNZSNQFUTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1C(C)C |
Origin of Product |
United States |
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